molecular formula C20H25NO2 B1601227 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl CAS No. 69386-34-1

4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl

Cat. No. B1601227
CAS RN: 69386-34-1
M. Wt: 311.4 g/mol
InChI Key: KJIBNMFWZIUIOK-UHFFFAOYSA-N
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Description

“4,4’-Di-tert-butyl-1,1’-biphenyl” is a chemical compound with the molecular formula C20H26 . It has a molecular weight of 266.4204 . It is also known by other names such as “4,4’-di-t-Butylbiphenyl” and "1,1’-Biphenyl, 4,4’-bis (1,1-dimethylethyl)-" .


Molecular Structure Analysis

The molecular structure of “4,4’-Di-tert-butyl-1,1’-biphenyl” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .

Scientific Research Applications

Magnetism and Molecular Interaction

  • Ferromagnetic and Antiferromagnetic Behavior : Certain derivatives of 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl have been studied for their unique magnetic properties. For example, compounds that form stacked, intercalated hydrogen-bonded chains exhibit one-dimensional (1-D) Heisenberg antiferromagnetic behavior, indicating their potential as models for studying low-dimensional magnetism (Field & Lahti, 2003).

Synthesis and Chemical Reactivity

  • Synthesis of Phthalonitriles and Phthalocyanines : Derivatives containing the 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl motif have been synthesized and shown to have applications in sensorics for smart materials production. Their unique structural features, such as the presence of bulky tert-butyl substituents, enhance solubility in various solvents and act as anchoring groups, making them valuable in the synthesis of copper, nickel, cobalt, and magnesium phthalocyanine complexes (Vashurin et al., 2018).

Antioxidant Properties and Stability

  • Role in Antioxidants and Light Stabilizers : Research into the antioxidant properties of 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl derivatives has provided insights into their reactions and potential as stabilizers against polymer degradation. These studies help in understanding the mechanisms through which these compounds protect materials from oxidative damage and photoinduced degradation (Carloni et al., 1993).

Photodynamic Therapy

  • Interactions in Photodynamic Therapy : The interactions of stable free radicals derived from 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl with photosensitizers have been studied in the context of photodynamic therapy. These interactions, observed through kinetic ESR spectroscopy, shed light on the processes that might contribute to the therapy's effectiveness, including triplet-doublet interactions and electron transfer processes (Kriska et al., 1995).

Optical and Electronic Properties

  • Optical Storage and Birefringence : Derivatives have been studied for their potential in reversible optical storage and mechanochromism, demonstrating the ability of these compounds to undergo changes in their optical properties in response to external stimuli. This research points to applications in the development of advanced materials for data storage and sensing technologies (Meng et al., 1996).

properties

IUPAC Name

4-tert-butyl-1-(4-tert-butylphenyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-19(2,3)15-9-7-14(8-10-15)17-12-11-16(20(4,5)6)13-18(17)21(22)23/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIBNMFWZIUIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479101
Record name 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl

CAS RN

69386-34-1
Record name 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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